molecular formula C19H13N3O3S2 B3677955 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

Cat. No.: B3677955
M. Wt: 395.5 g/mol
InChI Key: JTUCVXWSRARRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a benzoxazole ring, a thiophene ring, and a thiourea moiety

Preparation Methods

The synthesis of 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.

Mechanism of Action

The mechanism of action of 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of these three functional groups, providing a wide range of applications and reactivity.

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c23-14-8-7-11(20-19(26)22-17(24)16-6-3-9-27-16)10-12(14)18-21-13-4-1-2-5-15(13)25-18/h1-10,23H,(H2,20,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUCVXWSRARRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.